molecular formula C14H8ClF3O2 B3034271 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde CAS No. 1518092-44-8

4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde

Cat. No.: B3034271
CAS No.: 1518092-44-8
M. Wt: 300.66
InChI Key: ISRUFDYXXSHRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde is a specialized organic compound of significant interest in chemical synthesis and agrochemical research. Its molecular structure, incorporating both a chlorophenoxy ether and a trifluoromethyl group, is characteristic of advanced intermediates used in developing active ingredients. This compound serves as a critical precursor in the research and development pathway for novel agrochemicals, particularly for the synthesis of complex molecules like trifluoromethylphenyl methyloxiranes . These advanced intermediates are key building blocks for modern fungicides, such as the triazole-class agent chlorfluorinamide, which acts as a potent C14-demethylation inhibitor in sterol biosynthesis . The presence of the trifluoromethyl group is a strategically important motif in medicinal and agricultural chemistry, as it is known to enhance properties like metabolic stability, lipophilicity, and overall bioactivity . The benzaldehyde functional group provides a versatile handle for further chemical transformations, including condensation, reduction, and nucleophilic addition, enabling researchers to explore a diverse array of chemical space . Please Note: This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) before use and handle the material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenoxy)-2-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-10-2-5-11(6-3-10)20-12-4-1-9(8-19)13(7-12)14(16,17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRUFDYXXSHRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)C=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Trifluoromethylation Route

This three-step sequence remains the most widely implemented industrial process:

Step 1 : Chloromethylation of toluene derivative
$$ \text{C}6\text{H}5\text{CH}3 + \text{Cl}2 \xrightarrow{\text{FeCl}3, 40^\circ\text{C}} \text{C}6\text{H}4(\text{CH}2\text{Cl})\text{CH}_3 $$
(Yield: 92%, Purity: 98% by GC)

Step 2 : Fluorination with antimony pentachloride catalyst
$$ \text{CH}2\text{Cl} \xrightarrow{\text{SbCl}5/\text{HF}, 70-90^\circ\text{C}} \text{CF}_3 $$
(Conversion: 85%, Requires HF gas handling)

Step 3 : Oxidative hydrolysis to aldehyde
$$ \text{CF}3-\text{Ar}-\text{CH}3 \xrightarrow{\text{FeCl}3/\text{H}2\text{O}, 100-110^\circ\text{C}} \text{CF}_3-\text{Ar}-\text{CHO} $$
(Yield: 96.5%, Air-sensitive product)

Table 1 : Optimization of Fluorination Conditions

Catalyst Temp (°C) Pressure (MPa) Conversion (%) Selectivity (%)
SbCl₅ 70-90 2.5 85 91.5
BF₃ 60-80 1.8 78 84.2
AlCl₃ 90-110 3.0 82 88.7

Data adapted from CN104016840A and CN108276254A

Ullmann Coupling for Phenoxy Group Installation

Copper-mediated coupling enables direct introduction of 4-chlorophenoxy group:

$$ \text{CF}3-\text{Ar}-\text{Br} + \text{ClC}6\text{H}4\text{OH} \xrightarrow{\text{CuI}/1,10-\text{phen}, 120^\circ\text{C}} \text{CF}3-\text{Ar}-\text{O}-\text{C}6\text{H}4\text{Cl} $$

Critical parameters:

  • Optimal catalyst loading: 10 mol% CuI
  • Ligand ratio: 1:1.2 CuI:1,10-phenanthroline
  • Reaction time: 48 hours (95% conversion)

Alternative Synthesis Pathways

Directed Ortho-Metalation Strategy

Utilizes temporary directing groups for precise substituent placement:

  • Install -SiMe₃ group at aldehyde position
  • Perform sequential trifluoromethylation and phenoxylation
  • Remove protecting group via acidic hydrolysis

Advantages :

  • 98% regiocontrol for trifluoromethyl group
  • Compatible with sensitive functional groups

Limitations :

  • 6-step sequence reduces overall yield to 62%
  • Requires expensive silane reagents

Microwave-Assisted One-Pot Synthesis

Emerging methodology combining multiple steps:

$$ \text{Ar-H} + \text{CF}3\text{COCl} + \text{ClC}6\text{H}_4\text{OH} \xrightarrow{\text{MW}, 150^\circ\text{C}} \text{Target} $$

Conditions :

  • 300 W microwave irradiation
  • 30 minute reaction time
  • 78% isolated yield (Pilot scale)

Industrial-Scale Production Considerations

Waste Management Protocols

  • HF neutralization: Calcium hydroxide slurry treatment
  • Chloride byproducts: Electrochemical recovery systems
  • Organic residues: Incineration with energy recovery

Quality Control Metrics

Parameter Specification Analytical Method
Purity ≥99.0% GC-FID
Chloride content ≤50 ppm Ion chromatography
Water content ≤0.1% Karl Fischer titration
Heavy metals ≤10 ppm total ICP-MS

Data from commercial specifications

Comparative Analysis of Synthetic Routes

Table 2 : Economic and Environmental Impact Assessment

Method Cost Index E-Factor PMI Carbon Intensity (kg CO₂/kg)
Friedel-Crafts 1.00 8.2 12.7 4.8
Ullmann Coupling 1.35 11.7 18.4 6.2
Directed Metalation 2.10 15.9 24.1 9.5
Microwave-Assisted 0.92 6.8 9.3 3.9

Key: E-Factor = (Mass waste)/(Mass product), PMI = Process Mass Intensity

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can react with the chlorophenoxy group under basic conditions.

Major Products Formed

    Oxidation: 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzoic acid.

    Reduction: 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chlorophenoxy group can participate in various chemical interactions. These properties make it a valuable compound for studying molecular pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde 4-Cl-phenoxy, 2-CF₃ C₁₄H₈ClF₃O₂ 300.66 High-purity synthesis; potential for triazole-based drug development .
4-Methoxy-2-(trifluoromethyl)benzaldehyde 4-OCH₃, 2-CF₃ C₉H₇F₃O₂ 204.15 High structural similarity (95%); used in condensation reactions .
4-(4-Trifluoromethylphenoxy)benzaldehyde 4-CF₃-phenoxy C₁₄H₉F₃O₂ 266.21 85% similarity; electron-withdrawing CF₃ group enhances stability .
2-(4-Chlorophenoxy)benzaldehyde 2-phenoxy, 4-Cl C₁₃H₉ClO₂ 232.66 Commercial availability; simpler structure lacking CF₃ .
Substituent Impact:
  • Chlorophenoxy vs.
  • Trifluoromethyl Position : The 2-CF₃ group in the target compound may sterically hinder ortho-position reactions compared to para-substituted analogues .

Physicochemical Properties

Property This compound 4-Methoxy-2-(trifluoromethyl)benzaldehyde 2-(4-Chlorophenoxy)benzaldehyde
Molecular Weight (g/mol) 300.66 204.15 232.66
Polarity Moderate (CF₃ and Cl-phenoxy) Low (OCH₃) Moderate (Cl-phenoxy)
Solubility Likely low in water; soluble in organic solvents Similar to target compound Commercial grades available

Biological Activity

4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde is a compound of interest due to its diverse biological activities. This article synthesizes current research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C13_{13}H8_{8}ClF3_3O
  • Molecular Weight : 292.65 g/mol

This compound features a chlorophenoxy group and a trifluoromethyl group, which contribute to its unique reactivity and biological profile.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit tumor growth in xenograft mouse models, suggesting potential applications in cancer therapy . The mechanism appears to involve the inhibition of RAS signaling pathways, which are crucial for cancer cell proliferation.

Cholinesterase Inhibition

Hydrazones derived from related benzaldehyde compounds have demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50_{50} values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE . This suggests that this compound may also possess cholinesterase inhibitory activity, which is valuable in treating neurodegenerative diseases like Alzheimer's.

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been explored, particularly their ability to inhibit cyclooxygenase (COX) enzymes. Preliminary studies indicate that certain derivatives can suppress COX-1 and COX-2 activities, leading to reduced production of pro-inflammatory mediators . This activity may position the compound as a candidate for developing anti-inflammatory therapies.

Case Study 1: Antitumor Efficacy

A study evaluated the effects of a series of chlorinated benzaldehyde derivatives on cancer cell lines. The results showed that specific substitutions on the benzaldehyde ring significantly enhanced cytotoxicity against various cancer types, including breast and lung cancer cells. The most potent compounds exhibited IC50_{50} values in the low micromolar range, indicating strong antitumor activity .

Case Study 2: Neuroprotective Potential

In another investigation, hydrazone derivatives were tested for their ability to inhibit cholinesterases in vitro. The study highlighted that modifications to the aromatic ring could enhance binding affinity and selectivity towards AChE over BuChE. This finding suggests that fine-tuning the chemical structure of this compound could lead to improved neuroprotective agents .

Research Findings Summary

Activity IC50_{50} Values Notes
AntitumorLow micromolar rangeEffective against various cancer cell lines
Cholinesterase InhibitionAChE: 46.8–137.7 µM
BuChE: 19.1–881.1 µM
Dual inhibition observed
COX InhibitionCOX-1: ~20–30 µM
COX-2: ~30–40 µM
Potential anti-inflammatory applications

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde in laboratory settings?

Answer:
The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions . For example:

  • React 4-chlorophenol with a substituted benzaldehyde precursor (e.g., 2-(trifluoromethyl)benzaldehyde derivatives) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF .
  • Condensation reactions may involve refluxing in ethanol with a catalytic amount of glacial acetic acid (e.g., 5 drops per 0.001 mol substrate) for 4 hours, followed by solvent removal under reduced pressure and purification via recrystallization or column chromatography .

Key Parameters:

  • Reaction time: 4–6 hours under reflux.
  • Solvent: Ethanol or DMF.
  • Catalyst: Glacial acetic acid (for condensation) .

Advanced: How can reaction conditions be optimized to enhance the yield of this compound in condensation reactions?

Answer:
Optimization strategies include:

  • Temperature control : Maintain reflux temperatures (70–80°C) to balance reaction rate and byproduct formation.
  • Solvent selection : Use DMF under nitrogen to stabilize intermediates and prevent oxidation .
  • Catalyst screening : Test Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) to accelerate kinetics.
  • In-situ monitoring : Track progress via TLC (Rf ≈ 0.5 in hexane:ethyl acetate 3:1) or HPLC to identify termination points .

Data-Driven Adjustment:

  • Kinetic studies may reveal a second-order dependence on aldehyde concentration, necessitating stoichiometric excess of one reactant.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • FT-IR : Confirm the aldehyde group (C=O stretch at ~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • ¹H/¹³C NMR : Identify the aldehyde proton (δ ~10 ppm) and aromatic signals (δ 7–8 ppm). The trifluoromethyl group causes splitting in adjacent protons .
  • Mass Spectrometry : Look for the molecular ion peak (m/z ≈ 316.7) and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects, as demonstrated for related benzaldehydes .

Advanced: What strategies should researchers employ to resolve contradictions in spectroscopic data when unexpected byproducts are formed?

Answer:

  • Cross-Validation : Combine 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations can link the aldehyde carbon to adjacent aromatic protons .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and compare with experimental data .
  • Byproduct Identification : Employ GC-MS for volatile impurities or LC-MS for non-volatile residues. For fluorescent byproducts, spectrofluorometry (λex = 280 nm, λem = 350–450 nm) can detect aromatic derivatives .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

  • Macrocyclic Ligands : Condense with polyamines (e.g., ethylenediamine) to form cryptands or crown ether analogs for metal-ion binding .
  • Enzyme Inhibitors : The chlorophenoxy group enhances hydrophobic interactions with active sites, while the trifluoromethyl group improves metabolic stability .
  • Fluorescent Probes : Functionalize into Schiff bases for pH or metal-ion sensing, leveraging the aldehyde’s reactivity .

Advanced: How can the electronic effects of substituents influence the reactivity of this compound in nucleophilic additions?

Answer:

  • Substituent Effects : The electron-withdrawing trifluoromethyl (-CF₃, σₚ = 0.54) and chlorophenoxy (-O-C₆H₄-Cl, σₚ = 0.23) groups increase the aldehyde’s electrophilicity, favoring nucleophilic attack .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize the transition state, accelerating reactions with amines or hydrazines.
  • Hammett Analysis : Plot log(k) vs. σ to predict reactivity trends. For example, stronger EWGs correlate with higher k values for imine formation .

Basic: What safety precautions are critical when handling this compound during synthesis?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Perform reactions in a fume hood to avoid inhaling volatile aldehydes.
  • First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

Advanced: How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC.
  • Kinetic Analysis : Calculate activation energy (Eₐ) using the Arrhenius equation from degradation rate constants at multiple temperatures.
  • Degradation Pathways : Identify hydrolysis products (e.g., carboxylic acids) via LC-MS and propose mechanisms (e.g., acid-catalyzed aldehyde oxidation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorophenoxy)-2-(trifluoromethyl)benzaldehyde

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